Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methylpiperazine, followed by esterification with methanol . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate can be compared with similar compounds, such as:
These compounds share similar structural features but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .
Biological Activity
Overview
Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methylpiperazine, followed by esterification with methanol. This method highlights the compound's structural features, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's piperazine moiety is significant for its pharmacological properties, enhancing its ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Activity
Research has indicated that compounds containing piperazine structures exhibit notable antimicrobial properties. For instance, studies have shown that similar piperazine derivatives possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
Piperazine Derivative A | 0.0039 | Strong against S. aureus |
Piperazine Derivative B | 0.025 | Moderate against E. coli |
Antimalarial Activity
In a study focusing on antimalarial agents, derivatives of piperazine demonstrated significant efficacy against chloroquine-resistant strains of Plasmodium falciparum. The lead compounds exhibited promising in vitro activity, suggesting that modifications at the piperazine nitrogen can enhance antiplasmodial properties .
Case Study 1: Antiparasitic Efficacy
A recent investigation into the efficacy of piperazine derivatives revealed that certain modifications led to increased activity against multidrug-resistant strains of malaria. The study highlighted that compounds with a methyl group on the piperazine ring showed improved solubility and bioavailability, which are critical for therapeutic applications .
Case Study 2: Anticancer Potential
Research has also explored the anticancer potential of similar compounds. For example, derivatives targeting cyclin-dependent kinases (CDKs) showed significant cytotoxicity in various cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .
Comparative Analysis
When compared to other similar compounds, this compound exhibits distinct advantages in terms of selectivity and potency against specific biological targets. For instance, while other piperazine derivatives may show broad-spectrum activity, this compound's targeted action could lead to fewer side effects and improved efficacy.
Compound | Target Activity | Selectivity |
---|---|---|
This compound | High against specific enzymes | High |
Other Piperazine Derivatives | Broad-spectrum | Moderate |
Properties
IUPAC Name |
methyl 2-chloro-4-(4-methylpiperazin-1-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)10-3-4-11(12(14)9-10)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWVEYIEHNRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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